2-Chloro-1-[3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one
Overview
Description
2-Chloro-1-[3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one is an organic compound with a complex molecular structure, featuring a pyrrolidine ring substituted with a methoxymethyl and trifluoromethyl group, along with a chloro-propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one typically involves multi-step organic synthesis. Key steps often include:
Formation of the Pyrrolidine Ring: : Starting with a suitable precursor like 3-chloropropanal, the pyrrolidine ring can be formed via a nucleophilic addition reaction with a secondary amine.
Introduction of the Methoxymethyl and Trifluoromethyl Groups: : These functional groups are typically introduced through electrophilic substitution reactions, using reagents like methoxy methyl chloride and trifluoromethyl iodide.
Chlorination: : The final step involves the chlorination of the propanone moiety, which can be accomplished using thionyl chloride or similar reagents.
Industrial Production Methods
In industrial settings, the synthesis might be optimized for scalability, often involving the following:
Batch or Continuous Flow Processes: : To enhance yield and efficiency.
Catalysts and Optimized Conditions: : Utilization of catalysts to lower activation energy and refined reaction conditions to improve selectivity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one undergoes several types of reactions:
Oxidation: : Undergoes oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: : Reduction can yield alcohol derivatives.
Substitution: : Both nucleophilic and electrophilic substitution reactions are common due to the presence of halogen and other functional groups.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromic acid in aqueous or organic solvents.
Reduction: : Hydrogen gas with a palladium catalyst or lithium aluminum hydride in ether solvents.
Substitution: : Alkylating agents, halogens, and solvents such as tetrahydrofuran or dimethyl sulfoxide.
Major Products
From Oxidation: : Carboxylic acids, ketones.
From Reduction: : Alcohols.
From Substitution: : Various alkylated or halogenated derivatives depending on the reactants.
Scientific Research Applications
Chemistry
Organic Synthesis: : Acts as a building block for more complex molecules in medicinal chemistry.
Reaction Intermediate: : Useful in the synthesis of heterocyclic compounds.
Biology
Biochemical Studies: : Studied for its interactions with enzymes and receptors due to its functional groups.
Medicine
Pharmaceuticals: : Potential lead compound in drug discovery, particularly for its unique structural motifs.
Diagnostics: : Could serve as a probe in imaging or diagnostic techniques.
Industry
Chemical Manufacturing: : Used in the production of specialty chemicals.
Mechanism of Action
2-Chloro-1-[3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one exerts its effects primarily through interactions at the molecular level:
Molecular Targets: : Likely targets include specific enzymes and receptors due to its unique functional groups.
Pathways Involved: : Can influence biochemical pathways, including signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(3-methylpyrrolidin-1-yl)propan-1-one
2-Chloro-1-(3-trifluoromethylpyrrolidin-1-yl)propan-1-one
2-Chloro-1-(3-methoxymethylpyrrolidin-1-yl)propan-1-one
Properties
IUPAC Name |
2-chloro-1-[3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClF3NO2/c1-7(11)8(16)15-4-3-9(5-15,6-17-2)10(12,13)14/h7H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKVQSLEYGQNDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)(COC)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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